Trk-IN-21
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trk-IN-21 is an orally active inhibitor of tropomyosin receptor kinase (TRK). It is known for its potent activity against various TRK mutations, including TRKAWT, TRKAG667C, TRKAF589L, and TRKAG595 . This compound is primarily used in cancer research due to its ability to inhibit TRK, which plays a significant role in the development and progression of certain types of cancer .
准备方法
The synthesis of Trk-IN-21 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes and reaction conditions are detailed in various patents and research articles . Industrial production methods for this compound are still under development, with ongoing research to optimize the process for large-scale production .
化学反应分析
Trk-IN-21 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学研究应用
Trk-IN-21 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of TRK and its effects on various biochemical pathways . In biology, this compound is used to investigate the role of TRK in cellular processes and its potential as a therapeutic target . In medicine, this compound is being explored as a potential treatment for cancers that involve TRK mutations . Additionally, this compound has applications in the pharmaceutical industry for the development of new cancer therapies .
作用机制
The mechanism of action of Trk-IN-21 involves the inhibition of TRK, a family of receptor tyrosine kinases that includes TRKA, TRKB, and TRKC . These receptors are involved in the transmission of extracellular signals to intracellular pathways, promoting cell growth and differentiation . This compound binds to the ATP-binding pocket of TRK, preventing its activation and subsequent signaling . This inhibition leads to the suppression of downstream signaling pathways, such as the MAPK, PI3K, and PLCγ pathways, which are crucial for cell proliferation and survival .
相似化合物的比较
Trk-IN-21 is unique in its high potency and selectivity for TRK inhibition . Similar compounds include entrectinib, larotrectinib, and repotrectinib, which are also TRK inhibitors used in cancer research . this compound has shown superior activity against certain TRK mutations, making it a valuable tool for studying TRK-related cancers . Other similar compounds include TRK-IN-11, TRK-IN-12, and TRK-IN-20, which also target TRK but may have different efficacy and selectivity profiles .
属性
分子式 |
C22H22F2N6O |
---|---|
分子量 |
424.4 g/mol |
IUPAC 名称 |
N-[(1R)-1-(2,5-difluorophenyl)ethyl]-3-[1-(oxan-4-yl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C22H22F2N6O/c1-14(18-10-16(23)2-3-20(18)24)27-21-4-7-29-22(28-21)19(12-26-29)15-11-25-30(13-15)17-5-8-31-9-6-17/h2-4,7,10-14,17H,5-6,8-9H2,1H3,(H,27,28)/t14-/m1/s1 |
InChI 键 |
NMLNFZDWCDBUBQ-CQSZACIVSA-N |
手性 SMILES |
C[C@H](C1=C(C=CC(=C1)F)F)NC2=NC3=C(C=NN3C=C2)C4=CN(N=C4)C5CCOCC5 |
规范 SMILES |
CC(C1=C(C=CC(=C1)F)F)NC2=NC3=C(C=NN3C=C2)C4=CN(N=C4)C5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。